Ethyl3,5,6-trichloropicolinate
Description
Contextualization within Halogenated Pyridine (B92270) Carboxylate Chemistry
Halogenated pyridine carboxylates belong to the larger group of haloarenes, which are fundamental building blocks in organic synthesis. The carbon-halogen bond is a key functional group that enables a wide array of chemical transformations with precise regiocontrol. nih.gov Pyridine rings, being electron-deficient π-systems, present unique challenges and opportunities for halogenation compared to electron-rich aromatic systems. nih.gov Their halogenation often requires specific conditions and strategies to achieve the desired substitution patterns. nih.gov
The synthesis of halogenated pyridines can be approached through several methods. Traditional electrophilic aromatic substitution reactions are often difficult on the electron-deficient pyridine ring and may require harsh conditions. nih.gov More contemporary and selective methods include sequences starting from pyridine N-oxides, which can be nitrated at the 4-position and subsequently converted to halopyridines. nih.govresearchgate.net Other strategies involve metalation-directed functionalization or the use of specially designed phosphine (B1218219) reagents that can be installed on the pyridine ring and later displaced by a halide. nih.gov The resulting halopyridine structures are valuable precursors for creating pharmaceuticals and agrochemicals. nih.gov The nature and position of the halogen substituents significantly influence the molecule's chemical reactivity, allowing for selective reactions such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. organic-chemistry.org
Foundational Research Trajectories for Chlorinated Picolinate (B1231196) Esters
Research into chlorinated picolinate esters is primarily driven by their utility as synthetic intermediates, particularly in the agrochemical industry. These compounds are typically synthesized from their corresponding carboxylic acids through esterification. chemicalbook.com For instance, a general method involves reacting the picolinic acid derivative with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. google.com
The resulting esters, such as Ethyl 3,5,6-trichloropicolinate, are often more suitable for subsequent reactions than the parent carboxylic acids due to their modified solubility and reactivity. The ester group can be a platform for further chemical modification, while the chlorinated pyridine core offers multiple sites for reactions like nucleophilic substitution. Research has explored, for example, the nucleophilic fluorination of substituted picolinate esters using reagents like potassium fluoride, demonstrating the potential to introduce other functionalities onto the ring. acs.org The electron-withdrawing nature of the chlorine atoms enhances the stability of some derivatives and makes the pyridine ring susceptible to nucleophilic attack, a foundational concept in their research trajectory.
Chemical and Physical Properties
The properties of Ethyl 3,5,6-trichloropicolinate can be compared with related chlorinated picolinate esters to understand the influence of different substitution patterns.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 3,5,6-trichloropicolinate | Not Available | C8H6Cl3NO2 | 269.50 |
| Ethyl 4-amino-3,5,6-trichloropicolinate | 91867-42-4 fluorochem.co.uk | C8H7Cl3N2O2fluorochem.co.uk | 269.51 fluorochem.co.uk |
| Ethyl 3,4,6-trichloropicolinate | 2052433-05-1 bldpharm.com | Not Available | Not Available |
| Methyl 4-chloropicolinate | 24484-93-3 chemicalbook.com | C7H6ClNO2chemicalbook.com | 171.58 chemicalbook.com |
| Methyl 4-amino-3,5,6-trichloropicolinate | 14143-55-6 chemeo.com | C7H5Cl3N2O2chemeo.com | 255.49 chemeo.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl3NO2 |
|---|---|
Molecular Weight |
254.5 g/mol |
IUPAC Name |
ethyl 3,5,6-trichloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)6-4(9)3-5(10)7(11)12-6/h3H,2H2,1H3 |
InChI Key |
KMUXMKIRBBNXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Ethyl 3,5,6 Trichloropicolinate
Strategic Esterification Approaches to Chlorinated Picolinate (B1231196) Esters
The most direct methods for synthesizing Ethyl 3,5,6-trichloropicolinate involve the esterification of a corresponding carboxylic acid. This approach leverages the availability of chlorinated picolinic acids as starting materials, focusing on the efficient conversion of the carboxylic acid moiety to its ethyl ester.
Esterification of 4-Amino-3,5,6-trichloropicolinic Acid and its Derivatives
A primary route to Ethyl 3,5,6-trichloropicolinate is through the esterification of 4-amino-3,5,6-trichloropicolinic acid. A common and effective laboratory method involves a two-step process. nih.govwikipedia.org First, the carboxylic acid is converted into a more reactive acyl chloride intermediate. wikipedia.org This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The reaction is often catalyzed by a small amount of dimethylformamide (DMF). nih.gov
The resulting 4-amino-3,5,6-trichloropicolinoyl chloride is then reacted with ethanol. This alcoholysis reaction proceeds via nucleophilic acyl substitution, where the ethanol molecule attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ethyl ester and hydrogen chloride (HCl) as a byproduct. wikipedia.org To neutralize the generated HCl, a non-nucleophilic base like pyridine (B92270) or triethylamine is typically added to the reaction mixture, driving the reaction to completion. nih.govwikipedia.org
| Reagent | Role in Synthesis |
| 4-amino-3,5,6-trichloropicolinic acid | Starting material (precursor) |
| Thionyl Chloride (SOCl₂) | Chlorinating agent to form acyl chloride |
| Ethanol (C₂H₅OH) | Source of the ethyl group for the ester |
| Pyridine / Triethylamine | Base to neutralize HCl byproduct |
Catalytic Systems in Esterification Processes
Catalysis is crucial for achieving efficient esterification, particularly when starting directly from the carboxylic acid without isolating the acyl chloride intermediate (Fischer esterification). These reactions are reversible and often require a catalyst to achieve reasonable reaction rates. mdpi.com
Strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are the most common homogeneous catalysts. The catalytic mechanism involves the protonation of the carbonyl oxygen of the picolinic acid by the acid catalyst. mdpi.comrsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. mdpi.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product. mdpi.com
Alternative catalytic systems include:
Lewis Acids: Compounds like zinc chloride or tin(IV) chloride can also catalyze esterification by coordinating to the carbonyl oxygen.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction. However, for picolinic acids, this method can be complicated by the formation of stable N-acylureas as side products. researchgate.net
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid acid catalysts like ion-exchange resins, zeolites, and metal oxides are employed in industrial settings. mdpi.com These systems offer environmental and process efficiency benefits over traditional homogeneous catalysts. mdpi.com
| Catalyst Type | Example(s) | Mechanism of Action |
| Brønsted Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Protonates carbonyl oxygen to enhance electrophilicity. mdpi.comrsc.org |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for nucleophilic attack. |
| Heterogeneous Acid | Ion-Exchange Resins, Zeolites | Provides acidic sites on a solid support for catalysis. mdpi.com |
Dechlorination and Halogenation Pathways
Alternative synthetic strategies involve modifying the halogen substitution pattern of pyridine precursors either before or after the ester functionality is in place. These methods provide flexibility, allowing for the use of different starting materials.
Selective Reductive Dechlorination in Chlorinated Pyridine Carboxylic Acid Precursors
This approach involves starting with a pyridine ring that is more highly chlorinated than the final product and selectively removing specific chlorine atoms. wikipedia.org For instance, a synthesis could begin with a tetrachloro- or pentachloropyridine derivative. researchgate.net The process of reductive dechlorination cleaves carbon-chlorine bonds through the action of a reducing agent. wikipedia.org
A well-documented method for the selective dechlorination of chlorinated pyridines utilizes zinc metal in an acidic medium, such as acetic acid. google.com The reaction conditions, including temperature, reaction time, and the amount of zinc, can be carefully controlled to achieve selective removal of chlorine atoms from specific positions on the pyridine ring, based on their electronic environment. This method is particularly useful in organic synthesis for accessing specific chlorination patterns that may be difficult to obtain directly. wikipedia.org
| Precursor Type | Reagents | Transformation |
| Tetrachloropyridine derivative | Zinc (Zn), Acetic Acid (CH₃COOH) | Selective removal of one chlorine atom. google.com |
| Pentachloropyridine derivative | Zinc (Zn), Acetic Acid (CH₃COOH) | Stepwise removal of chlorine atoms. google.com |
Chlorodeborylation Reactions for the Synthesis of Chlorinated Picolinate Esters
Chlorodeborylation is a modern synthetic technique that falls under the umbrella of transition metal-catalyzed cross-coupling reactions. This method allows for the precise installation of a chlorine atom at a specific position on an aromatic ring. The strategy involves a precursor molecule that has a boron-containing functional group, such as a boronic acid or a boronate ester, at the position where the chlorine atom is desired.
The borylated pyridine intermediate is then treated with a chlorinating agent in the presence of a suitable catalyst, often a copper or palladium complex. For example, reagents like copper(II) chloride can be used to effectively replace the boryl group with a chlorine atom. This reaction offers high selectivity and functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules and the synthesis of specifically substituted chlorinated picolinate esters.
Advanced Synthetic Techniques and Process Optimization
Optimizing the synthesis of Ethyl 3,5,6-trichloropicolinate focuses on improving reaction efficiency, yield, purity, and sustainability. In esterification reactions, a key optimization is the removal of water, a byproduct that can limit the reaction equilibrium. mdpi.com In a laboratory or industrial setting, this is often accomplished using a Dean-Stark apparatus, which continuously removes water from the reaction mixture, thereby driving the reaction towards the product side.
Process optimization also involves the development and use of advanced catalytic systems. Research into recyclable and highly active heterogeneous catalysts is ongoing, aiming to reduce waste and simplify the separation process. mdpi.comgoogle.com Furthermore, the application of flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing. This technique allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scalability. The purification of the final product, typically through methods like distillation or chromatography, is a critical final step to ensure the required purity of Ethyl 3,5,6-trichloropicolinate is achieved.
C-H Borylation/Chlorodeborylation Sequences
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering more atom-economical and efficient pathways to complex molecules. One such method, iridium-catalyzed C-H borylation, presents a potential, albeit not yet explicitly documented, route for the synthesis of precursors to Ethyl 3,5,6-trichloropicolinate. This methodology allows for the introduction of a boronic ester group onto a pyridine ring, which can subsequently be transformed into other functional groups, including a chloro group via chlorodeborylation.
The iridium-catalyzed C-H borylation of pyridines is a well-established method for preparing (hetero)arylboronic esters. researchgate.netnih.gov This reaction is compatible with a range of functional groups, including halo, ester, alkoxy, and amino substituents. nih.gov The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group typically being installed at the most accessible C-H position. nih.gov For a polychlorinated pyridine substrate, the position of borylation would be directed by the existing chloro substituents.
While the direct C-H borylation of a pre-existing ethyl picolinate chlorinated at the 5 and 6 positions to introduce a chlorine at the 3-position is not a direct application of this method, a hypothetical synthetic sequence could involve the C-H borylation of a suitable dichloropicolinate precursor, followed by chlorodeborylation. The success of such a sequence would depend on the selective borylation at the desired position, which can be challenging in the presence of multiple activating and deactivating groups on the pyridine ring. The reactivity of pyridines in iridium-catalyzed C-H borylation can be influenced by the coordination of the nitrogen lone pair to the iridium catalyst, which can sometimes inhibit the reaction. rsc.org However, the presence of electron-withdrawing substituents can mitigate this effect. rsc.org
Table 1: Key Features of Iridium-Catalyzed C-H Borylation of Pyridines
| Feature | Description |
| Catalyst | Typically an iridium complex, such as [Ir(cod)Cl]2, with a bipyridine-based ligand. |
| Borylating Agent | Bis(pinacolato)diboron (B2pin2) is commonly used. |
| Regioselectivity | Primarily controlled by steric hindrance, directing the boryl group to the least hindered C-H bond. |
| Functional Group Compatibility | Tolerates a wide range of functional groups, including halides and esters. nih.gov |
| Potential Application | Could be used to introduce a boryl group onto a dichloropicolinate intermediate, which could then be converted to the desired trichloro-substituted product. |
Atom Economy Considerations in Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. organic-chemistry.org
A plausible and established route to 3,5,6-trichloropicolinic acid, the immediate precursor to Ethyl 3,5,6-trichloropicolinate, involves the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid. researchgate.net This can be achieved through electrochemical reduction. In this process, the primary "reagents" are electrons and protons (from the solvent), which have negligible mass. Therefore, the atom economy of this dechlorination step is very high, approaching 100%, as the main transformation is the removal of a chlorine atom and its replacement with a hydrogen atom.
The subsequent step is the esterification of 3,5,6-trichloropicolinic acid with ethanol to yield Ethyl 3,5,6-trichloropicolinate. The balanced chemical equation for this reaction is:
C6H2Cl3NO2 (3,5,6-trichloropicolinic acid) + C2H5OH (Ethanol) ⇌ C8H6Cl3NO2 (Ethyl 3,5,6-trichloropicolinate) + H2O (Water)
The atom economy for this esterification can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Molecular Weight of Ethyl 3,5,6-trichloropicolinate (C8H6Cl3NO2) ≈ 269.5 g/mol
Molecular Weight of 3,5,6-trichloropicolinic acid (C6H2Cl3NO2) ≈ 241.4 g/mol
Molecular Weight of Ethanol (C2H5OH) ≈ 46.1 g/mol
Atom Economy = (269.5 / (241.4 + 46.1)) x 100% ≈ 93.8%
This high atom economy indicates that the esterification step is an efficient process in terms of incorporating reactant atoms into the final product.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste generation.
For the electrochemical dechlorination of 3,4,5,6-tetrachloropicolinic acid , several parameters can be adjusted to enhance the selective formation of 3,5,6-trichloropicolinic acid. Research has shown that the choice of cathode material is critical, with silver cathodes demonstrating high efficiency. researchgate.net Other key parameters to optimize include:
Current Density: Affects the rate of reaction and can influence selectivity.
Temperature: Can impact reaction kinetics and the solubility of reactants and products.
Flow Rate: In a flow electrolysis setup, the flow rate of the electrolyte can affect mass transport and reaction efficiency. researchgate.net
For the esterification of 3,5,6-trichloropicolinic acid with ethanol , common optimization strategies aim to drive the equilibrium towards the product side. These include:
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction rate. Greener alternatives, such as solid acid catalysts, can also be employed to simplify purification.
Temperature: Increasing the temperature generally increases the reaction rate, but it must be controlled to avoid side reactions.
Removal of Water: As water is a byproduct of the esterification, its removal (e.g., by azeotropic distillation with a Dean-Stark apparatus) can shift the equilibrium towards the formation of the ethyl ester, thereby increasing the yield.
Reactant Stoichiometry: Using an excess of one reactant, typically the less expensive one (in this case, ethanol), can also drive the reaction to completion.
Derivatization from Related Chlorinated Pyridine Structures
A common and practical approach to synthesizing complex molecules is to start from a more readily available, structurally related compound and perform chemical transformations to arrive at the target molecule.
Transformations of Substituted Tetrachloropicolinic Acid Derivatives
As mentioned previously, a key precursor for Ethyl 3,5,6-trichloropicolinate is 3,5,6-trichloropicolinic acid. This intermediate can be synthesized via the selective reductive dechlorination of 3,4,5,6-tetrachloropicolinic acid. researchgate.net Various methods can be employed for this transformation, with electrochemical reduction being a particularly effective and environmentally friendly option.
The electrochemical method allows for the selective removal of the chlorine atom at the 4-position of the pyridine ring. researchgate.net This selectivity is achieved by carefully controlling the electrochemical potential and other reaction parameters. The process involves the transfer of electrons to the tetrachloropicolinic acid molecule, leading to the cleavage of a C-Cl bond and its replacement with a C-H bond.
Table 2: Comparison of Dechlorination Methods for Tetrachloropicolinic Acid
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Electrochemical Reduction | Silver cathode, controlled potential, aqueous NaOH researchgate.net | High selectivity, high yield (>90%), environmentally friendly (uses electrons as a reagent). researchgate.net | Requires specialized electrochemical equipment. |
| Hydrazine Reduction | Hydrazine hydrate in an alkaline solution google.com | Can achieve partial dechlorination. google.com | Use of hazardous and toxic hydrazine. researchgate.net |
| Catalytic Hydrogenation | Hydrogen gas, metal catalyst (e.g., Pd/C) | Can be effective for dechlorination. | Often leads to poor chemoselectivity with multiple chloro-substituents. google.com |
Functionalization of the Pyridine Core of Picolinate Esters
The final step in the proposed synthesis is the esterification of 3,5,6-trichloropicolinic acid, which represents a functionalization of the carboxyl group on the pyridine core. This transformation is a standard esterification reaction, typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Various esterification methods are available, each with its own advantages. The choice of method can depend on the scale of the reaction, the desired purity, and the sensitivity of the starting material.
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid and alcohol with a catalytic amount of a strong acid. It is a cost-effective method suitable for large-scale synthesis.
Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, allowing for milder reaction conditions. researchgate.netnih.gov This can be advantageous if the substrate is sensitive to high temperatures or strong acids.
Reaction with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride, which then readily reacts with ethanol to form the ester. google.com This is a high-yielding method but generates HCl and SO2 as byproducts.
The direct functionalization of the pyridine ring of a picolinate ester is also a possibility, although for introducing a chlorine atom, it is often more practical to construct the chlorinated ring first and then perform the esterification.
Chemical Reactivity and Mechanistic Investigations of Ethyl 3,5,6 Trichloropicolinate
Reaction Mechanisms Involving the Picolinate (B1231196) Moiety
The reactivity of the picolinate moiety in Ethyl 3,5,6-trichloropicolinate is characterized by the chemistry of its two main functional components: the pyridine (B92270) ring and the ethyl ester group.
The pyridine ring in Ethyl 3,5,6-trichloropicolinate is heavily substituted with electron-withdrawing groups (three chlorine atoms and an ethyl carboxylate group). This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com
Aromatic rings typically act as nucleophiles; however, the presence of strong electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In SNAr reactions, a potent nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org
For polysubstituted pyridines like Ethyl 3,5,6-trichloropicolinate, the positions of the electron-withdrawing groups are crucial in stabilizing the negative charge of the Meisenheimer intermediate. Pyridines are particularly reactive towards nucleophilic substitution when substituted at the ortho and para positions relative to the leaving group, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.org In the case of chlorinated pyridines, substitution of a chlorine atom is a known reaction pathway. For instance, studies on related chlorinated picolinic acids have shown that chlorine atoms can be replaced by other functional groups through nucleophilic substitution. It has been noted that the chlorine atom at the 6-position is often the most reactive. ethernet.edu.et
Another potential, though less common, mechanism is the elimination-addition pathway involving a highly reactive "benzyne" (or in this case, "pyridyne") intermediate. This mechanism becomes more likely when the ring lacks strong electron-withdrawing groups to stabilize the carbanion intermediate of the SNAr pathway. youtube.com
The ethyl ester group of Ethyl 3,5,6-trichloropicolinate can undergo hydrolysis and transesterification, common reactions for carboxylic acid esters.
Ester Hydrolysis: Hydrolysis is the cleavage of the ester bond by water to form the corresponding carboxylic acid (3,5,6-trichloropicolinic acid) and ethanol. This reaction can be catalyzed by either acids or bases.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible.
Base-catalyzed hydrolysis (saponification) involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate leaving group.
Kinetic studies on the hydrolysis of similar esters, like Y-substituted phenyl picolinates, have shown that the reaction mechanism can be influenced by the substituents on the molecule. For example, modifying the non-leaving group from benzoyl to picolinyl can lead to a change from a stepwise mechanism to a forced concerted pathway. researchgate.net The rate of hydrolysis is generally found to follow pseudo-first-order kinetics when one reactant (e.g., water in dilute solutions) is in large excess. semanticscholar.org
Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the new ester and release the original alcohol. The reaction is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium towards the products. matec-conferences.org Kinetic models for transesterification, such as those for producing biodiesel from vegetable oils, often consider the process as a series of consecutive and reversible reactions. matec-conferences.org The activation energy for transesterification can vary significantly depending on the specific ester, alcohol, and catalyst used, with reported values ranging from approximately 33 to 84 kJ/mol for various systems. semanticscholar.org
Table 1: General Kinetic Parameters for Ester Reactions
Reaction Type Catalyst Type General Kinetic Order Typical Activation Energy (Ea) Range Ester Hydrolysis Acid or Base Pseudo-First-Order ~17-70 kJ/mol Transesterification Acid or Base Reversible, often modeled as Pseudo-First-Order ~33-84 kJ/mol
Coordination Chemistry of Chlorinated Picolinates
The picolinate structure, with its nitrogen and oxygen atoms, is an excellent chelating ligand, readily forming stable complexes with a wide range of metal ions. The presence of chlorine atoms on the pyridine ring modifies the electronic properties of the ligand and influences the characteristics of the resulting metal complexes.
Chlorinated picolinates, derived from the hydrolysis of esters like Ethyl 3,5,6-trichloropicolinate, act as anionic bidentate ligands. They coordinate to a central metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. chemguide.co.ukmdpi.com This coordination mode is common for picolinic acid and its derivatives. chemguide.co.uk
The coordination number of the central metal in these complexes, which is the number of coordinate bonds formed, is typically 4, 5, or 6, leading to geometries such as tetrahedral, square pyramidal, or octahedral, respectively. libretexts.org For example, complexes with a 1:2 metal-to-ligand stoichiometry are common, where the metal ion is coordinated to two picolinate ligands. analis.com.my Additional coordination sites on the metal can be occupied by other ligands, such as water molecules. mdpi.com The presence of electron-withdrawing chlorine atoms on the picolinate ligand can affect the stability and electronic structure of the metal complex.
Picolinate complexes are active participants in electron transfer reactions, which are fundamental to many chemical and biological processes. numberanalytics.com These reactions involve the transfer of an electron from a donor to an acceptor, often mediated by the metal centers. Two primary mechanisms for electron transfer between metal complexes have been identified: outer-sphere and inner-sphere. mgcub.ac.in
Outer-Sphere Mechanism: In this pathway, the coordination spheres of the two metal complexes remain intact. The electron tunnels from one complex to the other while they are in contact. The reaction rate is influenced by the distance between the reactants and the reorganization energy required for the electron transfer. numberanalytics.comuv.es
Inner-Sphere Mechanism: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the two metal centers. mgcub.ac.in The electron is transferred through this bridging ligand. For this to occur, at least one of the complexes must be labile, meaning it can readily exchange a ligand to form the bridge. mgcub.ac.inlibretexts.org
Studies on various picolinate complexes have provided insights into these mechanisms. For instance, the redox reactions of iron and cobalt picolinate complexes have been investigated, revealing pathways for both oxidation and reduction. libretexts.org The electronic properties of the picolinate ligand, modified by substituents like chlorine, can influence the redox potential of the metal center and the kinetics of the electron transfer process. numberanalytics.com
Table 2: Mechanisms of Electron Transfer in Metal Complexes
Mechanism Key Feature Requirement Mediator Outer-Sphere Coordination shells remain separate Close contact of complexes Electron tunneling researchgate.net Inner-Sphere Formation of a bridged intermediate At least one reactant must be labile [2, 6] Bridging ligand [2, 6]
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Photochemical Reactivity and Degradation Pathways
Ethyl 3,5,6-trichloropicolinate and related compounds are susceptible to degradation upon exposure to ultraviolet (UV) light. Photolysis is a significant pathway for the transformation of these compounds in the environment.
Research on the photolysis of triclopyr (B129103), the carboxylic acid form of the parent compound, and its esters shows that these molecules degrade under sunlight. The primary photochemical reaction is predicted to be the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or substitution of a chlorine atom with a hydroxyl group. ethernet.edu.et It has been suggested that the initial reaction likely occurs at the 6-position of the pyridine ring. ethernet.edu.et
Further degradation can involve the cleavage of the ether linkage (in related oxyacetic acid herbicides) and the eventual breakdown of the pyridine ring structure. The rate of photolysis is influenced by environmental conditions such as pH, the presence of photosensitizers in natural waters, and the intensity of solar radiation. Studies on the related triclopyr butoxyethyl ester have shown that photolysis is a key degradation pathway, with half-lives that can range from a few hours to several days depending on the specific conditions. ethernet.edu.et For instance, the direct photolysis of picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) in sunlit water has a reported half-life of 0.7 days. mgcub.ac.in The ester form is generally observed to photodegrade more slowly than the acid form.
The degradation can proceed through the formation of various intermediates, including less-chlorinated pyridinols, before ultimate mineralization to simpler organic acids, carbon dioxide, and inorganic halides. ethernet.edu.et
Table of Mentioned Compounds
Generated html Photochemical Reactivity and Degradation Pathways
Photolytic Dehalogenation Mechanisms of Chlorinated Pyridinols and Picolinates
Studies on chlorinated picolinic acids, which are structural analogs of the hydrolyzed form of ethyl 3,5,6-trichloropicolinate, reveal that the photodehalogenation process can proceed through two primary mechanisms: heterolytic and homolytic cleavage of the carbon-chlorine bond. The prevailing mechanism is highly dependent on the surrounding environmental conditions, particularly the solvent.
In aqueous environments, the photodehalogenation of compounds like 6-chloropicolinic acid is predominantly a heterolytic process . This involves the cleavage of the carbon-chlorine bond to form a carbocation on the pyridine ring and a chloride ion. The carbocation is then expected to react with water to form a hydroxylated product.
Conversely, in the presence of organic solvents, such as a mixture of 2-propanol and water, the mechanism shifts towards homolytic cleavage . This process generates a pyridinyl radical and a chlorine radical. The reactive radical intermediates can then participate in a variety of subsequent reactions, leading to a more complex mixture of products. The formation of the dichloride radical anion (Cl₂⁻) has been detected in such systems, providing evidence for the homolytic pathway.
Identification of Photodegradation Products
While specific photodegradation products for ethyl 3,5,6-trichloropicolinate have not been documented in available research, the degradation products of the closely related herbicide triclopyr have been extensively studied and offer significant insights.
The photolysis of triclopyr leads to a variety of degradation products through dehalogenation and the cleavage of the pyridine ring. The primary and major metabolite formed is 3,5,6-trichloro-2-pyridinol (B117793) (TCP) . apms.orgwi.gov Another common metabolic product is 3,5,6-trichloro-2-methoxypyridine (TMP) . apms.orgwi.gov
Further degradation of the pyridine ring results in the formation of smaller, non-halogenated molecules. In natural water, oxamic acid has been identified as a major photoproduct of triclopyr, along with other low molecular weight carboxylic acids. apms.orgresearchgate.net In buffered water, 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid has been identified as a major photoproduct. apms.orgresearchgate.net
Based on this information, the expected photodegradation of ethyl 3,5,6-trichloropicolinate would likely proceed through the initial hydrolysis of the ethyl ester to form 3,5,6-trichloropicolinic acid. This would then undergo photodehalogenation, potentially forming hydroxylated and dechlorinated picolinic acids, followed by the cleavage of the pyridine ring to yield smaller organic acids.
Table of Potential Photodegradation Products of Ethyl 3,5,6-trichloropicolinate (Inferred from Analogs)
| Precursor Compound | Potential Degradation Product | Type of Reaction |
| Ethyl 3,5,6-trichloropicolinate | 3,5,6-Trichloropicolinic acid | Hydrolysis |
| 3,5,6-Trichloropicolinic acid | Dichloro-hydroxypicolinic acid isomers | Photodehalogenation, Hydroxylation |
| 3,5,6-Trichloropicolinic acid | Oxamic acid | Ring Cleavage |
| 3,5,6-Trichloropicolinic acid | Other low molecular weight acids | Ring Cleavage |
It is important to reiterate that this table is based on the known degradation pathways of structurally similar compounds and direct experimental evidence for ethyl 3,5,6-trichloropicolinate is needed for confirmation.
Advanced Analytical Characterization in Research on Ethyl 3,5,6 Trichloropicolinate
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount for mapping the molecular architecture of ethyl 3,5,6-trichloropicolinate, providing definitive evidence for its functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For ethyl 3,5,6-trichloropicolinate, ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures, such as other chlorinated picolinic acids and ethyl esters. mdpi.comnih.govmdpi.com
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the ethyl ester group. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom would appear as a quartet, shifted downfield due to the deshielding effect of the oxygen. The terminal methyl protons (-CH3) would appear as a triplet. The pyridine (B92270) ring itself contains only one proton at the 4-position, which would appear as a singlet in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would be expected to show signals for the two carbons of the ethyl group (methyl and methylene), the carbonyl carbon of the ester, and the five carbons of the trichlorinated pyridine ring. The carbons bonded to chlorine atoms would exhibit characteristic shifts.
Expected ¹H and ¹³C NMR Data for Ethyl 3,5,6-trichloropicolinate
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Pyridine C-H (Position 4) | 7.5 - 8.0 (singlet) | 120 - 125 |
| -O-CH₂ -CH₃ | 4.3 - 4.5 (quartet) | 60 - 65 |
| -O-CH₂-CH₃ | 1.3 - 1.5 (triplet) | 13 - 15 |
| C =O (Ester Carbonyl) | - | 160 - 165 |
| Pyridine C -Cl (Positions 3,5,6) | - | 140 - 155 |
| Pyridine C -COOEt (Position 2) | - | 145 - 150 |
It is important to note that ⁸⁹Y NMR is not applicable for the analysis of this compound as Yttrium (Y) is not a constituent element.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of ethyl 3,5,6-trichloropicolinate would display characteristic absorption bands confirming the presence of the ester group and the chlorinated aromatic ring.
Key expected absorption bands include a strong peak for the C=O (carbonyl) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. Vibrations associated with the C-Cl bonds on the pyridine ring would be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would also be present. researchgate.net
Expected FT-IR Absorption Bands for Ethyl 3,5,6-trichloropicolinate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1750 |
| Ester C-O | Stretch | 1100 - 1300 |
| Aromatic C=C, C=N | Stretch | 1400 - 1600 |
| C-H (Aromatic) | Stretch | ~3050 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | < 800 |
Mass Spectrometry and Chromatographic Analysis for Purity and Identification
Chromatographic techniques coupled with mass spectrometry are essential for separating the target compound from any impurities and for providing unambiguous identification based on mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For ethyl 3,5,6-trichloropicolinate (C₈H₆Cl₃NO₂), HRMS can confirm the molecular formula by measuring its exact mass to within a few parts per million. The technique is also invaluable for analyzing fragment ions to further support structural elucidation. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of ethyl 3,5,6-trichloropicolinate. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. longdom.orglongdom.orgsielc.comsemanticscholar.org This method separates the compound from non-polar and polar impurities. By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. helixchrom.com
Typical HPLC Parameters for Analysis of Related Picolinic Acid Derivatives
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile degradation products of ethyl 3,5,6-trichloropicolinate that may form under various environmental or storage conditions. nih.gov In this technique, a sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each compound. jmchemsci.comresearchgate.net Potential degradation pathways for this molecule could include hydrolysis of the ester to form 3,5,6-trichloropicolinic acid and ethanol, or dechlorination under specific conditions. GC-MS analysis would be able to identify these and other potential byproducts, which is crucial for understanding the stability and environmental fate of the compound.
Solid-State Characterization Techniques
Solid-state characterization is crucial for understanding the physical and chemical properties of a crystalline compound like Ethyl 3,5,6-trichloropicolinate. These techniques probe the arrangement of atoms in the solid state and the material's response to changes in temperature.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. nih.gov By irradiating a single crystal of Ethyl 3,5,6-trichloropicolinate with an X-ray beam, a diffraction pattern is generated. nih.gov The analysis of this pattern allows for the determination of the precise coordinates of each atom within the molecule, as well as the arrangement of molecules relative to one another in the crystal lattice.
Molecular Structure: The primary outcome of an X-ray crystallographic study is the elucidation of the molecular structure. This includes the precise measurement of bond lengths, bond angles, and torsion angles within the Ethyl 3,5,6-trichloropicolinate molecule. For instance, the analysis would confirm the planar geometry of the pyridine ring and the spatial orientation of the ethyl ester and the three chlorine substituents. This detailed structural information is fundamental for understanding the molecule's chemical reactivity and physical properties.
Supramolecular Structure: Beyond the individual molecule, X-ray crystallography reveals the supramolecular assembly, which is how the molecules pack together in the crystal. nih.gov This packing is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of Ethyl 3,5,6-trichloropicolinate, interactions involving the chlorine atoms, the nitrogen atom of the pyridine ring, and the oxygen atoms of the ester group would be of particular interest. Understanding the supramolecular structure is important for predicting properties like solubility and melting point.
Hypothetical Crystallographic Data for Ethyl 3,5,6-trichloropicolinate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 14.23 |
| c (Å) | 9.87 |
| β (°) | 105.2 |
| Volume (ų) | 1160.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.532 |
Thermal analysis techniques are employed to study the effect of heat on a material. semanticscholar.org TGA and DSC are complementary methods that provide information about the thermal stability and phase transitions of a compound. semanticscholar.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For Ethyl 3,5,6-trichloropicolinate, a TGA experiment would reveal the temperature at which the compound begins to decompose. The resulting thermogram, a plot of mass versus temperature, would show a stable baseline at lower temperatures, followed by a sharp decrease in mass at the onset of decomposition. This provides a quantitative measure of the compound's thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com This technique is used to identify and quantify thermal events such as melting, crystallization, and solid-state phase transitions. A DSC thermogram for Ethyl 3,5,6-trichloropicolinate would show an endothermic peak corresponding to its melting point. The area of this peak is proportional to the enthalpy of fusion, which is the energy required to melt the solid.
Together, TGA and DSC provide a comprehensive profile of the thermal behavior of Ethyl 3,5,6-trichloropicolinate, which is critical for applications where the compound might be exposed to elevated temperatures.
Hypothetical Thermal Analysis Data for Ethyl 3,5,6-trichloropicolinate
| Analysis | Parameter | Value |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | 250 °C |
| Temperature at Max Decomposition Rate (Tmax) | 275 °C | |
| DSC | Melting Point (Tm) | 85 °C |
| Enthalpy of Fusion (ΔHfus) | 25.8 kJ/mol |
Computational and Theoretical Investigations of Ethyl 3,5,6 Trichloropicolinate
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the electronic properties of Ethyl 3,5,6-trichloropicolinate at the atomic level. These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of picolinate (B1231196) systems. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying relatively complex molecules like Ethyl 3,5,6-trichloropicolinate.
Research on related chlorinated picolinates has utilized DFT methods, such as B3LYP with the 6-31G(d) basis set, to analyze their molecular geometries and electronic properties. These studies are crucial for understanding how the presence of multiple chlorine atoms on the pyridine (B92270) ring influences the electron distribution and reactivity of the entire molecule. For Ethyl 3,5,6-trichloropicolinate, DFT calculations can elucidate the impact of the ethyl ester group in conjunction with the chloro substituents.
Key parameters obtained from DFT calculations include optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These parameters are essential for predicting the molecule's reactivity and potential interaction sites.
Table 1: Calculated Electronic Properties of a Model Trichloropicolinate System
| Property | Value |
| HOMO Energy (eV) | -7.12 |
| LUMO Energy (eV) | -1.54 |
| HOMO-LUMO Gap (eV) | 5.58 |
| Dipole Moment (Debye) | 2.89 |
Note: Data is representative of DFT calculations on a model trichloropicolinate system and serves as an illustrative example.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvents.
The behavior of Ethyl 3,5,6-trichloropicolinate in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these solvation effects by explicitly including solvent molecules in the simulation box. This allows for the study of how the solvent affects the conformational preferences and dynamic motions of the picolinate ester.
For picolinate esters, the polarity of the solvent can have a profound impact on the orientation of the ester group relative to the pyridine ring. In polar solvents, solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms of the picolinate, stabilizing certain conformations. Classical molecular dynamics simulations can be employed to derive thermodynamic properties related to solvation, which are crucial for understanding reaction mechanisms and kinetics in solution.
The presence of rotatable bonds in Ethyl 3,5,6-trichloropicolinate, particularly the C-C and C-O bonds of the ethyl ester group, allows for a range of possible conformations. Understanding the conformational landscape, which includes identifying the low-energy (and therefore most probable) conformations, is essential for a complete molecular description.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring these conformational possibilities. By systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation, a potential energy surface can be generated. This analysis helps to identify the global and local energy minima, which correspond to the most stable conformations of the molecule. For chlorinated picolinates, the steric hindrance imposed by the chlorine atoms can significantly influence the preferred orientation of the ethyl ester group.
Structure-Reactivity Relationship Modeling
By combining insights from quantum chemical calculations and molecular dynamics simulations, it is possible to develop models that relate the molecular structure of Ethyl 3,5,6-trichloropicolinate to its chemical reactivity.
The electronic parameters derived from DFT, such as atomic charges and frontier orbital energies, can be used as descriptors in quantitative structure-activity relationship (QSAR) studies. For instance, the calculated LUMO energy can be correlated with the molecule's susceptibility to nucleophilic attack. The distribution of atomic charges can indicate the most likely sites for electrophilic or nucleophilic reactions.
Furthermore, understanding the preferred conformations and the energy barriers to conformational changes, as revealed by MD simulations, is crucial for predicting how the molecule will interact with other reactants or biological targets. For example, the accessibility of the nitrogen atom or the carbonyl carbon for a reaction will depend on the molecule's dynamic conformational state. These computational models are invaluable for predicting the chemical behavior of Ethyl 3,5,6-trichloropicolinate and for guiding the design of new molecules with desired properties.
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies focused solely on Ethyl 3,5,6-trichloropicolinate that would allow for a detailed discussion of its mechanistic pathways or predictive modeling of its chemical transformations as outlined in the request. Research in this specific area appears to be limited or not publicly documented.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified subsections.
Environmental Fate and Degradation Mechanisms of Chlorinated Picolinate Esters Chemical Perspective
Hydrolytic Degradation Pathways under Environmental Conditions
Ethyl 3,5,6-trichloropicolinate, an ester of triclopyr (B129103), undergoes hydrolytic degradation in the environment, a process significantly influenced by pH and temperature. The primary transformation pathway involves the hydrolysis of the ester bond, yielding triclopyr acid and the corresponding alcohol.
The rate of hydrolysis is base-catalyzed, meaning it accelerates at higher pH levels. epa.gov For instance, the hydrolysis half-life of a similar compound, triclopyr butoxyethyl ester (TBEE), ranges from 0.5 days at pH 9 to 84 days at pH 5, both at 25°C. oregonstate.edu This indicates a substantial increase in the persistence of the ester under acidic conditions. mass.gov Temperature also plays a crucial role, with higher temperatures generally increasing the rate of hydrolysis. mass.gov
In natural water bodies, the hydrolysis of esters like ethyl 3,5,6-trichloropicolinate is a key initial step in their degradation. researchgate.net For example, TBEE rapidly converts to triclopyr acid in both natural water and soil, with a reported half-life of less than a day in soil. researchgate.net While triclopyr acid itself is relatively stable to abiotic hydrolysis, with a half-life of 270 days, its formation from the parent ester is a critical and often rapid process. researchgate.netresearchgate.net
The degradation pathway is generally considered to be the ester hydrolyzing to triclopyr acid, which can then further degrade. mass.gov This initial hydrolysis step is crucial as it transforms the parent compound into a more polar and often less bioaccumulative substance. nih.gov
Table 1: Hydrolysis Half-life of Triclopyr Butoxyethyl Ester (TBEE) at 25°C
| pH | Half-life (days) |
| 5 | 84 oregonstate.edu |
| 7 | 8.7 oregonstate.edu |
| 9 | 0.5 oregonstate.edu |
Photochemical Transformation in Aquatic and Atmospheric Environments
Photochemical transformation, or photolysis, is a major degradation pathway for ethyl 3,5,6-trichloropicolinate and its parent acid, triclopyr, in both aquatic and atmospheric environments. mass.gov The process is driven by the absorption of sunlight, which leads to the breakdown of the chemical structure.
In aquatic systems, the photolysis of triclopyr is rapid. mass.gov The photolysis half-life of triclopyr in water can be as short as 10 hours under laboratory conditions and can range from 0.54 to 29 days in natural waters depending on latitude and season. mass.gov The ester form, such as ethyl 3,5,6-trichloropicolinate, also undergoes photolysis, although studies on a similar ester, triclopyr butoxyethyl ester (TBEE), suggest it may occur more slowly than the acid form. One study reported that triclopyr photodegrades approximately six times faster than its ester form. researchgate.net The apparent rate of photolysis for the ester is also influenced by the rate of its hydrolysis to the more rapidly photolyzed acid form. oregonstate.edu
The photoproducts of triclopyr in water can vary depending on the conditions. In buffered water, the major photoproduct has been identified as 5-chloro-3,6-dihydroxy-2-pyridinyloxyacetic acid. apms.org However, in natural river water, the primary photoproduct is oxamic acid, along with other low molecular weight acids. apms.org A key intermediate in the degradation of triclopyr is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which itself is subject to rapid phototransformation. researchgate.netmass.gov
While less information is available on the atmospheric degradation of ethyl 3,5,6-trichloropicolinate, the parent compound triclopyr can be subject to volatilization and subsequent photochemical reactions in the atmosphere. researchgate.net The decomposition of triclopyr under the influence of UV light can produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides. nih.gov
Table 2: Photolysis Half-lives of Triclopyr and its Butoxyethyl Ester (BEE)
| Compound | Environment | Half-life |
| Triclopyr | pH 7 Buffered Water | 0.5 days apms.org |
| Triclopyr | Natural River Water | 1.3 days apms.org |
| Triclopyr BEE | Water (exposed to sunlight) | ~26 hours oregonstate.edu |
Advanced Analytical Techniques for Environmental Metabolite Identification
The identification and quantification of ethyl 3,5,6-trichloropicolinate and its environmental metabolites necessitate the use of advanced analytical techniques due to the complexity of environmental matrices and the low concentrations at which these compounds are often found.
Mass spectrometry (MS) coupled with chromatographic separation techniques, such as gas chromatography (GC) and liquid chromatography (LC), is the cornerstone for pesticide residue analysis. nih.govmdpi.com High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful tool for determining residues of triclopyr and its metabolites in various samples, including crops and water. semanticscholar.org These methods offer high sensitivity and selectivity, allowing for quantification at levels as low as 0.01 mg/kg in certain matrices. semanticscholar.org
For identifying unknown metabolites, high-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) and Orbitrap mass spectrometers are invaluable. nih.gov These instruments provide high resolving power and mass accuracy, which aids in the elucidation of elemental compositions and the identification of transformation products. nih.govacs.org Techniques such as quadrupole time-of-flight (QqTOF) mass spectrometry are frequently used for the identification and confirmation of pesticides and their metabolites. nih.gov
Sample preparation is a critical step in the analytical workflow. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction and cleanup of pesticide residues from various food and environmental samples before instrumental analysis. nih.gov Other methods include solid-phase extraction (SPE) and liquid-liquid extraction. nih.gov
Specific methods have been developed for the analysis of triclopyr and its key metabolites, 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP), in fish tissues using capillary gas chromatography with mass selective detection. epa.gov Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), also offer a sensitive method for the determination of triclopyr and its metabolites in water samples. epa.govuma.es
Table 3: Common Analytical Techniques for Chlorinated Picolinate (B1231196) Ester Metabolites
| Technique | Abbreviation | Application |
| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification and identification of volatile and semi-volatile metabolites. researchgate.netdfo-mpo.gc.ca |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and selective quantification of a broad range of pesticides and metabolites. mdpi.comsemanticscholar.org |
| High-Resolution Mass Spectrometry | HRMS | Identification of unknown metabolites and transformation products. nih.govacs.org |
| QuEChERS | - | Sample preparation for multi-residue pesticide analysis. nih.gov |
| Enzyme-Linked Immunosorbent Assay | ELISA | Screening and quantification of specific analytes in water samples. epa.govuma.es |
Bio-chemical Degradation Potential (Focus on Chemical Transformations)
The biochemical degradation of ethyl 3,5,6-trichloropicolinate in the environment is primarily driven by microbial activity. This process involves a series of chemical transformations that break down the parent molecule.
A key initial transformation in soil is the rapid hydrolysis of the ester to triclopyr acid. researchgate.net This step is often microbially mediated and is a prerequisite for further degradation. Once formed, triclopyr acid is susceptible to further microbial breakdown. The major route of triclopyr dissipation in soil is microbial degradation, which is influenced by factors such as temperature and moisture that affect microbial activity. researchgate.net
The primary biochemical degradation of triclopyr acid proceeds through the formation of metabolites such as 3,5,6-trichloro-2-pyridinol (TCP) and 3,5,6-trichloro-2-methoxypyridine (TMP). researchgate.net TCP is a transient metabolite that can be further degraded. mass.gov Ultimately, both TCP and TMP are expected to be converted to carbon dioxide. researchgate.net
The degradation process involves several types of chemical reactions. The initial hydrolysis is a cleavage of the ester bond. Subsequent transformations can involve hydroxylation, where a hydroxyl group is introduced into the molecule. For instance, the formation of TCP from triclopyr involves the replacement of the oxyacetic acid side chain with a hydroxyl group. Dehalogenation, the removal of chlorine atoms, is another critical step in the detoxification and breakdown of the chlorinated pyridine (B92270) ring. ethernet.edu.et Ring cleavage of the pyridine structure eventually leads to the formation of smaller, non-halogenated organic acids. mass.govapms.org
The potential for biodegradation can be influenced by the presence of other compounds and nutrients in the soil. For example, the availability of nutrients like phosphorus can stimulate microbial activity and enhance the degradation of related pesticides. researchgate.net
Table 4: Key Chemical Transformations in the Biochemical Degradation of Ethyl 3,5,6-trichloropicolinate
| Transformation | Reactant | Product(s) |
| Ester Hydrolysis | Ethyl 3,5,6-trichloropicolinate | Triclopyr acid, Ethanol |
| Side-chain Cleavage/Hydroxylation | Triclopyr acid | 3,5,6-trichloro-2-pyridinol (TCP) researchgate.net |
| Methylation | Triclopyr acid | 3,5,6-trichloro-2-methoxypyridine (TMP) researchgate.net |
| Dehalogenation & Ring Cleavage | 3,5,6-trichloro-2-pyridinol (TCP) | Non-halogenated organic acids mass.gov |
Applications in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
Ethyl 3,5,6-trichloropicolinate and its close analogs, particularly the 4-amino substituted versions, serve as crucial intermediates in the synthesis of complex organic molecules. The reactivity of the chloro- and ester-substituted pyridine (B92270) ring allows for a variety of chemical transformations, making these compounds foundational building blocks for more elaborate structures.
The synthesis of these intermediates often starts from the corresponding picolinic acid. For instance, esters of 4,5,6-trichloropicolinic acid can be prepared through direct esterification or transesterification reactions using established chemical techniques. google.com Similarly, various alkyl esters of 4-amino-3,5,6-trichloropicolinic acid (Picloram), such as the methyl and isopropyl esters, are synthesized by reacting the acid with the corresponding alcohol in the presence of a catalyst like sulfuric acid. google.com
These picolinate (B1231196) esters are prized as intermediates in the agrochemical industry. They are key precursors in the manufacturing of high-value herbicides. google.com The strategic placement of chlorine atoms and the ester functional group provides specific sites for further chemical modification, leading to the final active ingredients. For example, the ester group of methyl (or other lower alkyl) 4-amino-3,5,6-trichloropicolinate is a starting point for creating functionally substituted methyl groups at the 2-position of the pyridine ring. google.com
| Precursor Compound | Intermediate | Reaction Type | Resulting Product Class | Source |
|---|---|---|---|---|
| 4-Amino-3,5,6-trichloropicolinic acid | Methyl 4-amino-3,5,6-trichloropicolinate | Esterification | 4-amino-6-(heterocyclic)picolinate herbicides | google.com |
| 4,5,6-Trichloropicolinic acid | Ethyl 4,5,6-trichloropicolinate | Direct Esterification | Substituted picolinic acid derivatives | google.com |
| Methyl 4-amino-3,5,6-trichloropicolinate | - | Reduction of ester group | 4-amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds | google.com |
Precursor for the Derivatization of Novel Heterocyclic Compounds
The structure of ethyl 3,5,6-trichloropicolinate is well-suited for derivatization to generate novel heterocyclic compounds. The existing pyridine ring can be modified, or the ester group can be transformed to build new ring systems or attach various functional moieties.
A significant application involves the chemical transformation of the ester group. In the closely related lower alkyl 4-amino-3,5,6-trichloropicolinates, the ester function can be converted into a range of other groups. google.com For example, reduction of the ester yields the corresponding hydroxymethyl derivative (-CH₂OH), which can be further converted to halomethyl (-CH₂Cl) or other functionally substituted methyl groups like -CH₂CN and -CH₂COOH. google.com These transformations introduce new reactive handles on the pyridine core, enabling the synthesis of a diverse library of compounds for various applications, including as pesticides. google.com
Furthermore, the chlorine atoms on the pyridine ring can be substituted to introduce new heterocyclic systems. Processes have been developed for preparing 4-amino-6-(heterocyclic)picolinates from 6-bromo-4-aminopicolinates, which are themselves derived from chlorinated precursors. google.com This demonstrates that the halogenated positions are key sites for introducing complex aryl or heteroaryl groups through cross-coupling reactions, leading to novel and structurally diverse heterocyclic molecules. google.com
| Starting Picolinate | Reaction Site | Reagents/Conditions | Resulting Functional Group/Structure | Source |
|---|---|---|---|---|
| Methyl 4-amino-3,5,6-trichloropicolinate | Ester group (C2) | Reduction (e.g., Sodium borohydride) | Hydroxymethyl (-CH₂OH) | google.com |
| 4-amino-3,5,6-trichloro-2-pyridinemethanol | Hydroxymethyl (C2) | Halogenation | Chloromethyl (-CH₂Cl) | google.com |
| Alkyl 4-amino-3-chloro-6-bromopicolinate | Bromo group (C6) | Palladium-catalyzed cross-coupling | Substituted Heterocyclic Ring (e.g., -phenyl, -pyridinyl) | google.com |
Integration into Advanced Functional Materials (e.g., as Ligands in Specific Complexes)
The picolinate structure, characterized by a nitrogen atom in the pyridine ring and an adjacent carboxylate group, is an effective chelating ligand for metal ions. While ethyl 3,5,6-trichloropicolinate itself is an ester, it is a direct precursor to the corresponding picolinate anion ligand through simple hydrolysis. The resulting 3,5,6-trichloropicolinate or its amino-substituted analog can coordinate with a variety of metals to form advanced functional materials such as coordination polymers.
Research has shown that the anion of 4-amino-3,5,6-trichloropicolinic acid (Picloram) is a versatile ligand capable of forming complexes with numerous metal ions. researchgate.net In these complexes, the picolinate typically acts as a bidentate N,O-chelating ligand, where both the pyridine nitrogen and a carboxylate oxygen atom bind to the metal center. researchgate.net
The coordination can lead to a variety of supramolecular structures. For example, with manganese(II), it forms a one-dimensional polymer where picolinate ligands bridge the metal centers. researchgate.net With copper(II), it can form trigonal bipyramidal complexes. researchgate.net A complex with cesium has also been characterized where the picolinate anion and water molecules create a three-dimensional coordination polymer. researchgate.net The specific structure is influenced by the metal ion, stoichiometry, and crystallization conditions. These metal-organic frameworks and coordination polymers are areas of active research due to their potential applications in catalysis, gas storage, and molecular sensing. The ability of the picolinate ligand, derived from its ethyl ester, to self-assemble into these intricate architectures highlights its importance in materials science. researchgate.net
| Metal Ion | Coordination Mode | Resulting Structure | Source |
|---|---|---|---|
| Manganese(II) | Bidentate (N,O) and Bridging | One-dimensional coordination polymer | researchgate.net |
| Copper(II) | Bidentate (N,O) | Trigonal bipyramidal mononuclear complex | researchgate.net |
| Cesium(I) | Bidentate chelate and bridging | Three-dimensional coordination polymer | researchgate.net |
Future Research Directions and Unaddressed Challenges in Ethyl 3,5,6 Trichloropicolinate Chemistry
Development of More Sustainable Synthetic Routes
The traditional synthesis of polychlorinated aromatic compounds often relies on harsh reaction conditions and hazardous reagents, posing environmental and economic challenges. A key area of future research lies in the development of greener and more sustainable synthetic pathways to Ethyl 3,5,6-trichloropicolinate and related compounds.
Key Research Thrusts:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and higher yields. The application of flow chemistry to the synthesis of substituted pyridines is a growing area of interest. Researchers are exploring multi-step flow processes that can reduce the number of intermediate purification steps and minimize waste generation.
Biocatalysis: The use of enzymes as catalysts in organic synthesis represents a powerful green chemistry approach. Biocatalytic methods, such as those employing halohydrin dehalogenases or cytochrome P450 monooxygenases, could offer highly selective and environmentally benign routes to halogenated picolinates. Future work will likely focus on enzyme discovery and engineering to develop biocatalysts with tailored reactivity for specific polychlorinated substrates.
Alternative Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a central tenet of sustainable chemistry. Research into metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, in these alternative solvents is ongoing. nbinno.com Furthermore, the development of reusable solid-supported catalysts can simplify product purification and reduce catalyst waste.
| Sustainable Synthesis Strategy | Potential Advantages | Research Challenges |
| Flow Chemistry | Improved safety, better process control, higher throughput, potential for automation. | Initial setup costs, potential for clogging with solid byproducts, optimization of reaction parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. | Enzyme stability and availability, substrate scope limitations, potential for product inhibition. |
| Alternative Solvents | Reduced toxicity and environmental impact, potential for unique reactivity and selectivity. | Solvent cost and recyclability, compatibility with reagents and catalysts, mass transfer limitations. |
| Reusable Catalysts | Simplified product purification, reduced catalyst waste and cost, potential for continuous processes. | Catalyst leaching and deactivation, mass transfer limitations, development of robust support materials. |
Exploration of Novel Reactivity Patterns
The three chlorine substituents on the pyridine (B92270) ring of Ethyl 3,5,6-trichloropicolinate impart unique electronic properties and create multiple sites for potential chemical transformations. A deeper understanding of its reactivity is essential for its application as a versatile building block in organic synthesis.
Emerging Areas of Reactivity:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the trichlorinated pyridine ring makes it susceptible to nucleophilic attack. Future studies will likely explore the regioselectivity of SNAr reactions with a wider range of nucleophiles, enabling the synthesis of diverse functionalized picolinates.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Investigating the differential reactivity of the three C-Cl bonds in Ethyl 3,5,6-trichloropicolinate under various catalytic conditions will be a key research direction. This could allow for the selective and sequential functionalization of the pyridine core.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for promoting a variety of organic transformations. The application of photocatalysis to the activation and functionalization of C-Cl bonds in polychlorinated pyridines could open up new avenues for their derivatization under environmentally friendly conditions.
| Reaction Type | Potential Transformations | Key Research Questions |
| Nucleophilic Aromatic Substitution | Introduction of O, N, S, and C-based nucleophiles. | Regioselectivity of substitution, influence of reaction conditions, scope of applicable nucleophiles. |
| Metal-Catalyzed Cross-Coupling | Formation of C-C, C-N, C-O, and C-S bonds. | Selective activation of specific C-Cl bonds, development of highly active and selective catalysts. |
| Photocatalysis | C-H functionalization, dehalogenation, and coupling reactions. | Development of suitable photosensitizers, understanding of reaction mechanisms, control of selectivity. |
Advanced In Silico Modeling for Complex Interactions
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules, guiding experimental design, and understanding complex intermolecular interactions. The application of these in silico methods to Ethyl 3,5,6-trichloropicolinate can provide valuable insights that are difficult to obtain through experimental means alone.
Computational Approaches and Their Applications:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of Ethyl 3,5,6-trichloropicolinate. nih.govnih.gov This information can help in predicting its reactivity towards different reagents and understanding the regioselectivity of its reactions.
Molecular Docking: For applications in medicinal chemistry or agrochemistry, molecular docking simulations can predict the binding mode and affinity of Ethyl 3,5,6-trichloropicolinate and its derivatives to target proteins. nbinno.comnih.govacs.org This can aid in the rational design of more potent and selective bioactive compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a series of compounds with their biological activity. google.comresearchgate.netresearchgate.net By developing QSAR models for derivatives of Ethyl 3,5,6-trichloropicolinate, it is possible to predict the activity of new, unsynthesized analogues and prioritize synthetic efforts.
| Computational Method | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. | Prediction of reactivity, rationalization of experimental outcomes. |
| Molecular Docking | Binding poses, interaction energies, identification of key binding site residues. | Rational design of bioactive molecules, understanding of protein-ligand interactions. |
| QSAR | Correlation between molecular descriptors and biological activity. | Prediction of activity for new compounds, guidance for lead optimization. |
Design and Synthesis of New Structural Analogues for Chemical Probes
The unique structural and electronic properties of the polychlorinated picolinate (B1231196) scaffold make it an attractive starting point for the design and synthesis of novel chemical probes for various biological and material science applications.
Opportunities for Analogue Design:
Fluorescent Probes: By attaching fluorophores to the picolinate core through the functionalization of one or more of the chlorine atoms, it is possible to create fluorescent probes for biological imaging. These probes could be designed to target specific cellular components or report on changes in the cellular environment.
Radiolabeled Tracers: The introduction of radioisotopes into the Ethyl 3,5,6-trichloropicolinate structure can lead to the development of radiolabeled tracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such tracers could be valuable for diagnosing and monitoring diseases.
Bioactive Scaffolds: Halogenated pyridines are prevalent in many pharmaceuticals and agrochemicals. nbinno.com The trichloropicolinate framework can serve as a versatile scaffold for the synthesis of libraries of new compounds to be screened for various biological activities. The ability to selectively functionalize the different positions on the pyridine ring allows for the systematic exploration of the chemical space around this core structure.
| Analogue Type | Potential Application | Design Strategy |
| Fluorescent Probes | Cellular imaging, sensing. | Covalent attachment of a fluorophore via nucleophilic substitution or cross-coupling. |
| Radiolabeled Tracers | PET/SPECT imaging, disease diagnosis. | Incorporation of a radioisotope (e.g., 18F, 11C) via a suitable labeling reaction. |
| Bioactive Scaffolds | Drug discovery, agrochemical development. | Systematic modification of the substituents on the pyridine ring to create a diverse chemical library. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
